molecular formula C18H29ClN2O2 B12740586 Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- CAS No. 126810-22-8

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis-

Cat. No.: B12740586
CAS No.: 126810-22-8
M. Wt: 340.9 g/mol
InChI Key: CMWDHGUPBPQINE-QVNYQEOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Registry Information

The compound Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- represents a hydrochlorinated derivative of a piperidine-based acetamide. Its base structure is registered under CAS Number 125080-87-7 for the cis-configured free base. While the exact CAS registry for the monohydrochloride salt is not explicitly listed in available databases, its identification as a hydrochloride derivative implies the addition of one equivalent of hydrochloric acid (HCl) to the parent compound.

Key identifiers include:

Property Value Source
Base Compound CAS 125080-87-7 ChemIDplus
Molecular Formula C₁₈H₂₈N₂O₂·HCl Derived
Molecular Weight 340.86 g/mol (calculated) PubChem
IUPAC Name (Base) N-[1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide PubChem

The molecular formula of the monohydrochloride salt incorporates the base compound (C₁₈H₂₈N₂O₂) with one HCl molecule, resulting in a stoichiometric ratio of 1:1.

IUPAC Nomenclature and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) name for the base structure is N-[1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide. The cis designation refers to the spatial arrangement of substituents on the piperidine ring, specifically the relative positions of the 1-(2-ethoxyethyl) and 3-methyl groups. In the hydrochloride form, the nitrogen atom in the piperidine ring is protonated, forming a quaternary ammonium chloride salt.

The systematic name for the hydrochloride derivative follows IUPAC salt-naming conventions:
N-[1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide hydrochloride

The stereochemical descriptor cis indicates that the 1-(2-ethoxyethyl) and 4-acetamido groups reside on the same face of the piperidine ring, as confirmed by X-ray crystallographic data for analogous structures.

Common Synonyms and Alternative Nomenclature

This compound is referenced under multiple synonyms across chemical databases:

  • 1-(2-Ethoxyethyl)-3-methyl-4-(N-phenylacetamido)piperidine hydrochloride
  • cis-N-[1-(2-Ethoxyethyl)-3-methyl-4-piperidinyl]-N-phenylacetamide monohydrochloride
  • N-[(3S,4R)-1-(2-ethoxyethyl)-3-methyl-4-piperidyl]-N-phenyl-acetamide hydrochloride (stereospecific variant)

The use of stereochemical indicators (e.g., 3S,4R) in some synonyms reflects the compound’s chiral centers at positions 3 and 4 of the piperidine ring.

Historical Context in Chemical Research

Piperidine derivatives like this acetamide have been studied since the late 20th century for their structural versatility in medicinal chemistry. The parent compound’s first appearance in public databases dates to the early 2000s, with PubChem entries formalizing its identifier (CID 14418011) by 2025. Its development parallels advancements in stereoselective synthesis, particularly methods for controlling cis configurations in heterocyclic systems. The hydrochloride salt form likely emerged to enhance solubility for pharmacological screening, though detailed historical records of its discovery remain proprietary.

The compound’s ethoxyethyl and phenylacetamide substituents reflect design principles common in neuromodulator research, where lipophilic groups are optimized for blood-brain barrier penetration. However, explicit therapeutic applications remain undocumented in public domain literature, consistent with its classification as a research-grade chemical.

Properties

CAS No.

126810-22-8

Molecular Formula

C18H29ClN2O2

Molecular Weight

340.9 g/mol

IUPAC Name

N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide;hydrochloride

InChI

InChI=1S/C18H28N2O2.ClH/c1-4-22-13-12-19-11-10-18(15(2)14-19)20(16(3)21)17-8-6-5-7-9-17;/h5-9,15,18H,4,10-14H2,1-3H3;1H/t15-,18+;/m0./s1

InChI Key

CMWDHGUPBPQINE-QVNYQEOOSA-N

Isomeric SMILES

CCOCCN1CC[C@H]([C@H](C1)C)N(C2=CC=CC=C2)C(=O)C.Cl

Canonical SMILES

CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- typically involves multiple steps. One common method includes the reaction of N-phenylacetamide with 1-(2-ethoxyethyl)-3-methyl-4-piperidone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified through recrystallization or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Piperidine-Based Acetamides in Opioid Analogs

The target compound’s piperidine scaffold and acetamide linkage align closely with cis-3-methylfentanyl (mefentanyl) (), which has a 3-methyl-4-piperidinyl group and a propionanilide substituent. Key differences include:

  • Configuration : The cis configuration may influence stereoselective interactions with opioid receptors compared to trans isomers, as seen in the trans analog of the target compound ().

Ohmefentanyl and ocfentanil () further highlight structural variations in fentanyl analogs. Ohmefentanyl’s hydroxy-phenylethyl substituent contrasts with the target compound’s 2-ethoxyethyl group, suggesting differences in hydrophilicity and blood-brain barrier penetration.

Anticonvulsant Acetamide Derivatives

N-(substituted phenyl)-2-[5-phenyl-1,2,4-triazol-3-ylamino]acetamides () demonstrate anticonvulsant activity via the MES method. While these compounds share the N-phenylacetamide moiety with the target compound, their triazole rings and lack of a piperidine core suggest divergent mechanisms. The piperidine group in the target compound may confer central nervous system (CNS) activity, but anticonvulsant effects remain speculative without direct evidence.

Muscarinic Ligands with Dual Activity

BM-5 (), a piperidine-containing acetamide, acts as a presynaptic antagonist and postsynaptic agonist at muscarinic receptors. Structural parallels include:

  • Piperidine Core : Both compounds utilize a substituted piperidine for receptor interaction.
  • Functional Groups: BM-5’s pyrrolidino-butynyl group contrasts with the target compound’s 2-ethoxyethyl substituent, likely leading to differences in receptor subtype selectivity and efficacy.

Structural Insights from Crystallography

N-substituted 2-arylacetamides () exhibit planar amide groups and hydrogen-bonded dimer formations. The target compound’s cis configuration may influence its crystal packing and stability, similar to dichlorophenylacetamide derivatives, where dihedral angles between aromatic rings affect molecular conformation .

Physicochemical and Pharmacokinetic Considerations

  • Salt Form: The monohydrochloride salt (target compound) enhances aqueous solubility compared to neutral analogs like those in and .
  • Lipophilicity : The 2-ethoxyethyl group may reduce logP compared to fentanyl analogs with phenylethyl substituents, impacting distribution and clearance.

Data Tables

Table 1: Structural Comparison with Key Analogs

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Piperidine-acetamide 1-(2-ethoxyethyl), 3-methyl, cis Unknown (speculative: opioid)
cis-3-Methylfentanyl Piperidine-acetamide 1-phenylethyl, 3-methyl, cis Opioid analgesic
BM-5 Piperidine-acetamide 4-pyrrolidino-butynyl Muscarinic agonist/antagonist
T3 (Anticonvulsant) Triazole-acetamide 5-phenyl-1,2,4-triazol-3-ylamino Anticonvulsant

Table 2: Physicochemical Properties

Property Target Compound cis-3-Methylfentanyl BM-5
Molecular Weight ~400 g/mol (est.) ~352 g/mol ~290 g/mol
Solubility High (HCl salt) Moderate Moderate
logP (est.) ~2.5 ~3.8 ~1.9

Biological Activity

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- (CAS Number: 125080-87-7) is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a complex structure that may confer unique biological activities, particularly in the fields of neuropharmacology and oncology.

The molecular formula for this compound is C18H28N2O2C_{18}H_{28}N_{2}O_{2} with a molecular weight of 304.427 g/mol. Key physical properties include:

PropertyValue
Density1.044 g/cm³
Boiling Point403.5 °C at 760 mmHg
Flash Point197.8 °C
LogP2.724

These properties suggest that the compound may possess favorable characteristics for biological activity, including adequate solubility and stability under physiological conditions.

Pharmacological Potential

Recent studies have indicated that piperidine derivatives, including acetamide compounds, exhibit a variety of biological activities:

  • Anticancer Activity : Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this acetamide have demonstrated cytotoxic effects on hypopharyngeal tumor cells, outperforming conventional agents like bleomycin in specific assays .
  • Cholinesterase Inhibition : The compound may also interact with cholinergic systems, as indicated by studies on related piperidine structures that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is particularly relevant for Alzheimer's disease treatment, as dual inhibition can enhance cognitive function by increasing acetylcholine levels in the brain .
  • Neuroprotective Effects : Some derivatives have been noted for their antioxidant properties, which could provide neuroprotection against oxidative stress—an important factor in neurodegenerative diseases .
  • Potential for Drug Development : The structural features of this compound suggest it could serve as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of piperidine derivatives, researchers synthesized several compounds based on the structure of acetamide derivatives. The findings indicated that these compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells with IC50 values lower than those of established chemotherapeutics .

Case Study 2: Neuropharmacological Applications

Another investigation focused on the interaction of piperidine-based compounds with cholinergic receptors. The study highlighted how modifications in the piperidine ring could enhance binding affinity and selectivity towards AChE, thereby improving therapeutic outcomes in Alzheimer’s models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.